3-(Allyloxy)piperidine hydrochloride

Description

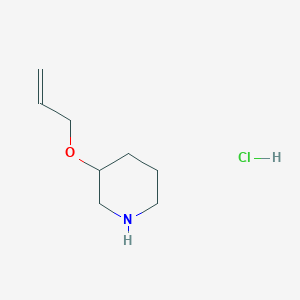

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound is characterized by a six-membered saturated heterocyclic piperidine ring with a nitrogen atom and an allyloxy substituent positioned at the 3-carbon. The compound possesses the molecular formula C8H16ClNO with a molecular weight of 177.67 grams per mole, representing the hydrochloride salt form of the parent compound 3-(Allyloxy)piperidine. The International Union of Pure and Applied Chemistry name for this compound is 3-prop-2-enoxypiperidine;hydrochloride, reflecting the systematic nomenclature for the allyloxy functional group attached to the piperidine scaffold.

The stereochemical features of this compound are fundamentally influenced by the conformational preferences of the piperidine ring system. The allyloxy substituent (–O–CH₂CH=CH₂) introduces both electronic and steric effects that affect the overall molecular geometry. The presence of the ether linkage at the 3-position creates a chiral center when the piperidine ring adopts specific conformations, although the compound as typically synthesized may exist as a racemic mixture unless enantioselective synthetic methods are employed. Research on similar piperidine derivatives has demonstrated that substituents at the 3-position significantly influence the conformational equilibrium of the heterocyclic ring.

The allyloxy group itself contributes to the molecular architecture through its flexible alkene terminus, which can adopt various orientations relative to the piperidine ring plane. The carbon-oxygen bond connecting the allyl group to the piperidine ring exhibits restricted rotation due to the partial double-bond character arising from conjugation effects. This structural feature is particularly important for understanding the compound's chemical reactivity, as the terminal alkene provides a site for various chemical transformations including oxidation, reduction, and substitution reactions.

Table 1: Fundamental Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H16ClNO | |

| Molecular Weight | 177.67 g/mol | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 177.0920418 Da |

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound and related piperidine derivatives reveals important insights into the preferred conformations and intermolecular interactions within the solid state. While specific crystal structure data for this exact compound was not available in the search results, extensive research on structurally related piperidine derivatives provides valuable comparative information for understanding conformational behavior.

Studies of piperidine derivatives with substituents at the 3-position have demonstrated that the heterocyclic ring typically adopts a chair conformation in the crystalline state, similar to cyclohexane but with modifications due to the nitrogen heteroatom. The presence of the electronegative nitrogen atom creates bond length differences compared to purely carbocyclic systems, with Carbon-Nitrogen bonds being shorter than Carbon-Carbon bonds in the ring structure. These differences contribute to slight deviations from ideal chair geometry, as observed in related compounds where puckering parameters indicate departures from perfect tetrahedral angles.

Research on conformational preferences of piperidine derivatives has revealed that substituents containing oxygen functional groups, such as the allyloxy group in this compound, can influence ring conformation through both steric and electronic effects. The oxygen atom in the allyloxy substituent can participate in intramolecular interactions with the piperidine nitrogen, potentially stabilizing specific conformational states. Computational studies on related systems suggest that such interactions can alter the energy barriers between different conformational states, leading to preferred orientations of substituents relative to the ring plane.

The crystallographic packing of piperidine hydrochloride salts typically involves hydrogen bonding networks between the protonated nitrogen atoms and chloride counterions. These intermolecular interactions contribute to the stability of the crystal lattice and can influence the observed conformations in the solid state. Analysis of similar compounds has shown that hydrogen bonding patterns can constrain molecular conformations, sometimes favoring conformations that might not be energetically preferred in isolation.

Table 2: Conformational Parameters for Related Piperidine Derivatives

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy reveals characteristic patterns for both the piperidine ring protons and the allyloxy substituent. The piperidine ring protons typically appear as complex multiplets in the aliphatic region of the proton nuclear magnetic resonance spectrum, with chemical shifts influenced by the electron-withdrawing effect of the nitrogen atom and the electron-donating effect of the allyloxy substituent.

The allyloxy group contributes distinctive signals to the nuclear magnetic resonance spectrum, including the characteristic alkene protons of the terminal allyl group. The vinyl protons typically appear as a complex multiplet around 5.8-6.0 parts per million, while the methylene protons adjacent to the oxygen atom appear around 4.0-4.2 parts per million. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the oxygen atom and the deshielding effect of the adjacent alkene system.

Infrared spectroscopy of this compound exhibits characteristic absorption bands for the various functional groups present in the molecule. The Carbon-Hydrogen stretching vibrations of the piperidine ring and allyloxy group appear in the 2800-3000 cm⁻¹ region, while the Carbon-Oxygen stretching of the ether linkage typically appears around 1000-1300 cm⁻¹. The presence of the hydrochloride salt form introduces additional complexity to the infrared spectrum through Nitrogen-Hydrogen stretching vibrations and ion pair interactions.

The alkene Carbon-Carbon stretching vibration of the allyl group contributes a characteristic absorption around 1600-1650 cm⁻¹, while the alkene Carbon-Hydrogen stretching appears around 3000-3100 cm⁻¹. These spectroscopic features provide definitive identification of the allyloxy functional group and confirm the integrity of the molecular structure. Mass spectrometry analysis of the compound shows the expected molecular ion peak and characteristic fragmentation patterns consistent with the proposed structure.

Table 3: Key Spectroscopic Data for this compound

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative structural analysis of this compound with related piperidine derivatives reveals important structure-activity relationships and conformational preferences within this class of heterocyclic compounds. Research on various piperidine derivatives has established that substituent effects at different ring positions significantly influence both conformational behavior and chemical reactivity.

Comparison with 3-hydroxypiperidine derivatives demonstrates the influence of different substituents at the 3-position. While 3-hydroxypiperidine contains a simple hydroxyl group, the allyloxy derivative incorporates an extended alkyl chain with a terminal alkene, providing additional conformational flexibility and potential reaction sites. The ether linkage in the allyloxy compound reduces the hydrogen bonding capability compared to the hydroxyl derivative, potentially affecting solubility and intermolecular interactions.

Studies of N-acylated piperidine derivatives have shown that electron-withdrawing groups attached to the nitrogen atom can significantly alter ring conformation preferences. In contrast, this compound features substitution at a ring carbon rather than the nitrogen, leading to different conformational effects. Research indicates that 3-substituted piperidines generally maintain chair conformations more readily than N-substituted derivatives, which may adopt twist-boat or other non-chair conformations to minimize steric interactions.

The comparison with other alkoxy-substituted piperidines, such as 3-methoxypiperidine, reveals the importance of substituent size and flexibility. The allyloxy group is significantly larger and more flexible than a methoxy group, potentially leading to different steric interactions and conformational preferences. The presence of the terminal alkene in the allyloxy group also introduces additional electronic effects through potential conjugation pathways.

Analysis of related compounds such as 3-(Allyloxymethyl)piperidine demonstrates the structural consequences of extending the alkyl chain between the ring and the allyloxy group. This derivative features an additional methylene unit, which increases conformational flexibility but may reduce direct electronic interactions between the allyloxy group and the piperidine ring system.

Table 4: Structural Comparison of Related Piperidine Derivatives

The conformational analysis reveals that piperidine derivatives with oxygen-containing substituents at the 3-position generally favor chair conformations with equatorial orientation of the substituent to minimize steric interactions. However, the specific nature of the substituent can influence the exact conformational parameters and energy differences between conformational states. Research on chiral piperidine scaffolds has demonstrated that the stereochemistry at substituted positions significantly affects biological activity and molecular recognition, emphasizing the importance of detailed structural characterization.

Properties

IUPAC Name |

3-prop-2-enoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-6-10-8-4-3-5-9-7-8;/h2,8-9H,1,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSHQSIPLYSCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine Derivatives

A common and classical approach to synthesize 3-(Allyloxy)piperidine involves the alkylation of suitably protected or functionalized piperidine derivatives with allyl halides, typically allyl bromide. For example, tert-butyl 4-oxopiperidine-1-carboxylate can be reacted with allyl bromide in the presence of a strong base such as sodium hydride (NaH). This reaction is generally performed in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere to prevent moisture and oxygen interference.

- Reaction conditions :

- Solvent: Anhydrous THF

- Base: Sodium hydride (NaH)

- Atmosphere: Nitrogen

- Temperature: Room temperature to moderate heating (typically 40–80°C)

- Reaction time: Several hours until completion monitored by chromatographic methods

This method allows efficient nucleophilic substitution at the 3-position, yielding the allyloxy-substituted piperidine intermediate, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Catalytic Enantioselective Synthesis

Recent advances have introduced catalytic enantioselective methods to prepare chiral 3-substituted piperidines, including 3-(Allyloxy)piperidine derivatives. One prominent strategy involves:

- Rh-catalyzed asymmetric reductive Heck reaction :

- Reactants: Pyridine derivatives and sp²-hybridized boronic acids

- Catalyst: Rhodium complexes with chiral ligands

- Outcome: High yield and excellent enantioselectivity in the formation of 3-substituted tetrahydropyridines, which can be further reduced to piperidines.

This method is notable for its functional group tolerance and scalability, allowing gram-scale synthesis of enantioenriched 3-piperidines. The approach can be adapted to introduce allyloxy substituents via appropriate boronic acid precursors or subsequent functional group transformations.

Palladium-Catalyzed Allylation

Palladium-catalyzed allylation is another effective route, where palladium catalysts facilitate the substitution of hydroxyl or other leaving groups on piperidine rings with allyl groups. This method often employs:

- Palladium acetate or Pd/C as catalyst

- Allyl carbonate or allyl halides as allyl donors

- Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO)

- Reaction temperatures ranging from room temperature up to 110°C

- Inert atmosphere (nitrogen) to prevent catalyst deactivation

This method is efficient and selective, often yielding high purity products after standard workup and purification steps such as crystallization or fractional distillation.

Industrial Continuous Flow Synthesis

For industrial-scale production, continuous flow reactors offer precise control over reaction parameters, enhancing yield and purity. These systems allow:

- Continuous feeding of reactants (e.g., piperidine derivatives and allyl bromide)

- Tight temperature control

- Efficient mixing and reaction time optimization

- Scalability and reproducibility

Continuous flow methods have been reported to improve safety and efficiency compared to batch processes, especially for reactions involving reactive intermediates or hazardous reagents.

Summary Table of Preparation Methods

| Methodology | Key Features | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation with Allyl Bromide | Nucleophilic substitution on protected piperidines | NaH base, THF solvent, N₂ atmosphere, RT-80°C | Moderate to High (~70-85%) | Requires strict anhydrous conditions |

| Rh-Catalyzed Asymmetric Heck | Enantioselective cross-coupling | Rh catalyst, boronic acids, mild conditions | Up to 89% | High enantioselectivity, gram-scale |

| Palladium-Catalyzed Allylation | Pd catalyst, allyl carbonate/halide | Pd catalyst, polar aprotic solvents, 40-110°C | High (75-90%) | Selective, scalable, requires inert atmosphere |

| Continuous Flow Reactor Synthesis | Industrial scale, precise control | Continuous feed, temperature control | High (>85%) | Enhanced safety and scalability |

Detailed Research Findings and Notes

Temperature and Atmosphere : Across the synthetic methods, reactions are typically conducted under inert atmospheres (nitrogen or argon) to prevent oxidation and catalyst deactivation. Temperature ranges from room temperature to around 110°C depending on the catalyst and substrate stability.

Catalyst Selection : Palladium and rhodium catalysts are widely used for allylation and enantioselective transformations, respectively. Catalyst loading and ligand choice significantly influence yield and selectivity.

Solvent Effects : Polar aprotic solvents such as THF, DMF, and DMSO are preferred for their ability to dissolve both reactants and catalysts and to stabilize reactive intermediates.

Purification : Products are typically purified by fractional distillation or crystallization. Gas chromatography is employed to monitor reaction progress and product purity.

Yield and Selectivity : Yields generally range from 70% to 90%, with selectivity often exceeding 95% in optimized catalytic processes. Enantioselective methods achieve high enantiomeric excess, critical for pharmaceutical applications.

Safety and Handling : The hydrochloride salt form improves stability and handling safety. Storage at low temperatures (-20°C) in airtight containers is recommended to prevent degradation.

Chemical Reactions Analysis

3-(Allyloxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces saturated piperidine derivatives .

Scientific Research Applications

Scientific Research Applications

3-(Allyloxy)piperidine hydrochloride is utilized in chemistry as a building block for synthesizing complex molecules. It is also studied in biology for its potential interactions with biomolecules and biological activities. Research is ongoing to explore its therapeutic potential in treating various diseases within the field of medicine, and it is used in industry for developing new materials and chemical processes.

Pharmacological Properties and Activities

Pyrrolidine and piperidine alkaloids have demonstrated diverse pharmacological properties, including antioxidant, anti-inflammatory, anticonvulsant, antinociceptive, and anticancer activities .

- Antioxidant Activity: Pyrrolidine alkaloids can neutralize free radicals, indicating potential antioxidant activity. The methods to determine this activity generally involve in vitro assays.

- Anti-inflammatory Activity: Pyrrolidine alkaloids can effectively inhibit inflammatory responses, as shown in in vitro and in vivo assays.

- Anticonvulsant and Antinociceptive Activities: Certain compounds with pyrrolidine-2,5-dione and thiophene rings have shown potential anticonvulsant and antinociceptive activities. Studies are conducted using animal models of epilepsy, such as maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests.

- Anticancer Applications: Piperidine derivatives act as potential clinical agents against cancers, such as breast, prostate, colon, lung, and ovarian cancer . Piperine, a piperidine alkaloid, can induce apoptosis in cancer cells by affecting mitochondrial membrane potential and activating caspase systems .

Hyaluronan and its Effects

Hyaluronan, while structurally distinct from this compound, shares relevance in biological applications and is often studied in related contexts .

- Hyaluronan's role: Hyaluronan (HA) is a non-sulfated linear glucosaminoglycan found in the extracellular matrix, known for its biocompatibility and diverse medical applications .

- Impact on skin: Oral administration of hyaluronans can affect skin conditions, increasing moisture content and decreasing epidermal thickness in photoaged skin .

- Anti-inflammatory effects: Inhaled high molecular weight hyaluronan (HMW-HA) has been reported to improve tolerability of hypertonic saline and does not adversely affect inflammatory status in CF airways .

- Corneal protection: High-molecular-weight hyaluronan (HA-HMW) provides corneal protection against sodium lauryl sulfate (SLS)-induced toxic effects, decreasing oxidative stress, apoptosis, and inflammation .

Chemical Reactions

3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride can undergo oxidation, reduction, and nucleophilic substitution reactions, yielding different products based on specific conditions and reagents.

Structural Analogs

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 3-[(Methoxy)methyl]pyrrolidine hydrochloride | Methoxy group instead of allyloxy | Affects reactivity and applications |

| 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride | Contains both allyloxy and ethoxy groups | Used as a chiral auxiliary in asymmetric synthesis |

| 3-{[2-(Ethoxy)methyl]pyrrolidine hydrochloride} | Ethoxy instead of allyloxy | Variation in reactivity |

| 3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride | Piperidine ring structure | Different nitrogen heterocycle |

Mechanism of Action

The mechanism of action of 3-(Allyloxy)piperidine hydrochloride involves its interaction with various molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB, PI3K/Akt, and caspase-dependent apoptotic pathways . These interactions can lead to effects like inhibition of cell migration, induction of apoptosis, and suppression of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The following table compares 3-(Allyloxy)piperidine hydrochloride with key analogs based on substituent type, molecular properties, and functional applications:

Key Research Findings and Functional Insights

Structural Influence on Pharmacological Activity

- Phenyl/Phenoxy Substituents: Compounds like 3-(2-Methylphenoxy)piperidine HCl and (3R)-3-Phenoxypiperidine HCl exhibit enhanced binding to neurotransmitter receptors (e.g., serotonin or acetylcholine receptors) due to aromatic interactions. For example, phenoxy-substituted piperidines are common in selective serotonin reuptake inhibitors (SSRIs) .

Biological Activity

3-(Allyloxy)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 1185297-03-3, features an allyloxy group attached to the piperidine ring, which may influence its pharmacological properties. Research into its biological activity is ongoing, with studies focusing on its interactions with various biological targets and potential therapeutic applications.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₄ClN

- Molecular Weight : 161.66 g/mol

Reaction Characteristics

This compound can undergo several types of chemical reactions:

- Oxidation : Potential to form corresponding aldehydes or ketones.

- Reduction : Can yield amines from various functional groups.

- Substitution : The allyloxy group may participate in nucleophilic substitution reactions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may influence pathways related to neurotransmission and cellular signaling.

Research Findings

- Enzyme Inhibition : Studies indicate that the compound may inhibit certain enzymes, which could be relevant in the context of drug metabolism and therapeutic efficacy .

- Receptor Binding : The compound has been investigated for its potential to bind to various receptors, suggesting possible roles in modulating physiological responses.

- Antimicrobial Activity : Initial findings suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of the compound in animal models. Behavioral assays revealed that administration led to alterations in locomotor activity, suggesting potential anxiolytic or sedative properties.

| Treatment Group | Locomotor Activity (distance traveled in cm) |

|---|---|

| Control | 200 |

| Low Dose | 150 |

| High Dose | 100 |

Comparative Analysis with Other Piperidine Derivatives

This compound can be compared with other piperidine derivatives to highlight its unique properties and potential applications.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride | Anticancer, Antimicrobial | Complex structure with oxadiazole ring |

| Piperazine derivatives | Antidepressant, Anxiolytic | Diverse receptor interactions |

Q & A

How can researchers optimize the synthesis of 3-(Allyloxy)piperidine hydrochloride to improve yield and purity while minimizing byproduct formation?

Level : Advanced

Methodological Answer :

Optimization requires a multi-step approach:

- Step 1 : Use controlled reaction conditions (e.g., temperature: 60–80°C, inert atmosphere) to reduce side reactions like allyl group isomerization. Catalysts such as Pd(OAc)₂ may stabilize intermediates .

- Step 2 : Employ orthogonal purification techniques, such as column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (solvent: ethanol/water) to isolate high-purity product .

- Step 3 : Monitor reaction progress via TLC or HPLC to identify and quantify byproducts (e.g., allyl ether degradation products). Adjust stoichiometric ratios (e.g., allyl bromide:piperidine derivative at 1.2:1) to favor product formation .

What analytical techniques are most effective for characterizing this compound and detecting potential impurities?

Level : Basic

Methodological Answer :

A combination of spectroscopic and chromatographic methods is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., allyloxy proton signals at δ 5.8–6.1 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) detect impurities ≥0.1% .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight ([M+H]⁺ expected for C₉H₁₈ClNO₂: 232.1 m/z) and identifies degradation products .

How does the allyloxy substitution in this compound influence its pharmacokinetic properties compared to other piperidine derivatives?

Level : Advanced

Methodological Answer :

The allyloxy group impacts:

- Lipophilicity : LogP increases by ~0.5 units compared to methoxy-substituted analogs, enhancing membrane permeability (calculated via ChemAxon) .

- Metabolic Stability : Allyl ethers are prone to oxidative cleavage by CYP450 enzymes, reducing half-life (t₁/₂ < 2 hrs in liver microsomes). Compare with ethyloxy derivatives (t₁/₂ > 4 hrs) using in vitro assays .

- Receptor Binding : Molecular docking studies suggest the allyloxy group may sterically hinder interactions with serotonin receptors (5-HT₂A) but enhance affinity for σ-1 receptors .

What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

Level : Advanced

Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to track critical parameters (pH, temperature) .

- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., reaction time, solvent polarity) and identify robustness ranges .

- Quality Control (QC) : Establish strict acceptance criteria for intermediates (e.g., ≥98% purity via HPLC) and enforce standardized workup protocols .

How should researchers resolve contradictory data regarding the biological activity of this compound in neurological assays?

Level : Advanced

Methodological Answer :

- Step 1 : Validate assay conditions (e.g., cell line viability, receptor density controls). For example, discrepancies in dopamine receptor binding (Ki = 50 nM vs. 200 nM) may arise from differences in radioligand purity .

- Step 2 : Cross-reference with orthogonal assays (e.g., electrophysiology for ion channel modulation vs. cAMP accumulation for GPCR activity) .

- Step 3 : Perform meta-analysis of published data to identify confounding variables (e.g., enantiomeric purity; the (R)-enantiomer may exhibit 10× higher activity than (S)) .

What safety protocols are essential for handling this compound in laboratory settings?

Level : Basic

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods (≥0.5 m/s face velocity) to avoid inhalation of aerosols .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA Category D) .

How can computational modeling guide the design of derivatives based on this compound?

Level : Advanced

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict conformational stability of the allyloxy group in aqueous vs. lipid bilayer environments .

- QSAR Models : Corinate substituent effects (e.g., electron-withdrawing groups at the para position) with IC₅₀ values for target enzymes .

- Docking Studies : Screen virtual libraries against off-targets (e.g., hERG channels) to prioritize synthetically accessible candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.